An In-Depth Technical Guide to the Structural Analysis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
An In-Depth Technical Guide to the Structural Analysis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,9-diazaspiro[5.5]undecane moiety is a privileged heterocyclic scaffold in drug discovery, forming the core of compounds investigated for a range of biological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N9 position, yielding tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate, provides a crucial intermediate for the synthesis of more complex derivatives. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for rational drug design and the development of novel therapeutics.
Physicochemical Properties
The fundamental properties of tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic protocols.[1]
| Property | Value |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Monoisotopic Mass | 254.19943 Da |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1 |
| InChI | InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3 |
| InChIKey | FYXOOJBRPNJJRP-UHFFFAOYSA-N |
| Predicted XlogP | 1.9 |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of related diazaspiro[5.5]undecane derivatives.
General Synthetic Approach
A plausible synthetic route would involve the construction of the spirocyclic core followed by the introduction of the Boc protecting group. This could be achieved through a multi-step synthesis starting from readily available materials.
Experimental Protocol (Hypothetical)
-
Spirocyclization: A suitable piperidine-based precursor would undergo a condensation or cyclization reaction to form the 1,9-diazaspiro[5.5]undecane core. Reaction conditions would be highly dependent on the specific precursors used.
-
Boc Protection: The resulting spirocyclic diamine would be dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. Di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or diisopropylethylamine) would be added, and the reaction mixture stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture would be washed with aqueous solutions to remove excess reagents and byproducts. The organic layer would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the pure tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate.
Structural Analysis and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of purity for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.
-
¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region corresponding to the protons of the two piperidine rings. The large signal for the tert-butyl group would appear as a singlet at approximately 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary spirocyclic carbon, and the carbons of the two piperidine rings and the tert-butyl group.
While specific, experimentally determined NMR data for tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is not available in the cited literature, data for closely related analogs can be found through chemical suppliers upon request.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Predicted Mass Spectrometry Data: Predicted m/z values for various adducts of the title compound are provided in the table below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.20671 |
| [M+Na]⁺ | 277.18865 |
| [M+NH₄]⁺ | 272.23325 |
| [M+K]⁺ | 293.16259 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate would include:
-
C-H stretching: Aliphatic C-H stretches would be observed in the range of 2850-3000 cm⁻¹.
-
C=O stretching: A strong absorption band corresponding to the carbonyl group of the Boc protecting group would be expected around 1680-1700 cm⁻¹.
-
C-N stretching: These vibrations would appear in the fingerprint region.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. To date, the crystal structure of tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate has not been reported in the Cambridge Structural Database (CSD). However, should suitable crystals be obtained, this technique would provide invaluable data for understanding its solid-state conformation and intermolecular interactions.
Applications in Drug Discovery
The 1,9-diazaspiro[5.5]undecane scaffold is a versatile building block in the design of novel therapeutic agents. The Boc-protected derivative serves as a key intermediate, allowing for selective functionalization at the N1 position to generate a library of compounds for screening against various biological targets.
Conclusion
This technical guide has provided a comprehensive overview of the structural analysis of tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate. While specific experimental data for this exact compound is limited in the public domain, this guide has consolidated predicted data and generalized experimental approaches based on related structures. The analytical workflow and data presented herein provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Further research to fully characterize this molecule and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry.
